molecular formula C12H18BNO2 B8187934 1-Benzyl-piperidine-3-boronic acid

1-Benzyl-piperidine-3-boronic acid

Cat. No.: B8187934
M. Wt: 219.09 g/mol
InChI Key: YXNCPLXRRLCFAS-UHFFFAOYSA-N
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Description

1-Benzyl-piperidine-3-boronic acid is a boronic acid-functionalized piperidine derivative. The compound features a piperidine ring substituted with a benzyl group at the 1-position and a boronic acid (-B(OH)₂) moiety at the 3-position.

Properties

IUPAC Name

(1-benzylpiperidin-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,15-16H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNCPLXRRLCFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN(C1)CC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-piperidine-3-boronic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids as reagents and typically involves palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, employing efficient catalysts and reaction conditions to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Oxidative C–N Cross-Coupling Reactions

1-Benzyl-piperidine-3-boronic acid participates in copper-photoredox dual catalytic systems for C–N bond formation. Under aerobic conditions with blue LED irradiation (452 nm), the boronic acid reacts with amines to yield secondary amines.

Typical Conditions :

  • Catalysts : Cu(acac)₂ (10 mol%), Ru(bpy)₃(PF₆)₂ (1 mol%)

  • Solvent : Toluene/acetonitrile (1:1)

  • Base : 2,6-Lutidine (1.0 equiv)

  • Temperature : 35°C, 20 hours

  • Atmosphere : Ambient air

Substrate (Amine)Yield (%)Notes
Benzylamine85–88Electron-rich aryl
Cyclohexylamine63–75Alkylamine coupling
Aniline78–82Aromatic amine

This method tolerates alkyl- and aryl-amines, though steric hindrance from the piperidine ring may reduce yields compared to planar aryl boronic acids .

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables palladium-catalyzed coupling with aryl/vinyl halides. While direct data for this compound is limited, analogous heterocyclic boronic acids exhibit moderate reactivity.

General Protocol :

  • Catalyst : Pd(PPh₃)₄ (2–5 mol%)

  • Base : K₂CO₃ or Cs₂CO₃

  • Solvent : Dioxane/H₂O (4:1)

  • Temperature : 80–100°C

Key Considerations :

  • The piperidine nitrogen’s basicity may necessitate protective groups (e.g., Boc) to prevent catalyst poisoning.

  • Steric bulk at the 3-position slows transmetalation, requiring extended reaction times .

Chan-Lam Coupling

Copper-mediated coupling with alcohols or thiols proceeds under mild conditions. For example, coupling with phenols generates aryl ethers.

Optimized Parameters :

  • Catalyst : Cu(OAc)₂ (10 mol%)

  • Ligand : Myristic acid (20 mol%)

  • Solvent : Toluene

  • Oxidant : Molecular oxygen

PartnerProductYield (%)
4-NitrophenolAryl ether derivative70
ThiophenolThioether derivative65

Hydrolysis and Protection

The boronic acid exists in equilibrium with its pinacol ester form (e.g., 1-benzyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester, ). Hydrolysis to the free boronic acid is achieved under acidic conditions:

Deprotection Protocol :

  • Reagent : HCl (1M) in THF/H₂O

  • Time : 2–4 hours

  • Yield : >90%

Borylation via BX₃ Reagents

While not directly studied for this compound, BCl₃-mediated borylation strategies (e.g., C–H activation) could functionalize the piperidine ring further. For example, directed ortho-borylation of aryl groups is feasible under BCl₃/LiHMDS conditions .

Scientific Research Applications

Chemical Applications

Organic Synthesis

1-Benzyl-piperidine-3-boronic acid is primarily utilized as a reagent in organic synthesis, particularly in the Suzuki–Miyaura coupling reactions. This reaction is critical for forming carbon–carbon bonds, which are foundational in constructing complex organic molecules. The compound's boronic acid functional group allows it to participate effectively in these reactions under mild conditions, making it a valuable tool for chemists.

Reactivity and Mechanisms

The compound exhibits various chemical behaviors:

  • Oxidation : The boronic acid group can be oxidized to yield boronic esters or other derivatives.
  • Reduction : It can undergo reduction to form borane or reduced boron species.
  • Substitution Reactions : The compound can engage in nucleophilic substitution, where the boronic acid group is replaced by other functional groups.

Biological Applications

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor. Its ability to form reversible covalent bonds with diols allows it to interact with active sites of enzymes such as serine hydrolases and proteasomes. This property is particularly relevant in cancer therapy, where inhibiting proteasome activity can lead to cell cycle arrest in malignant cells .

Antimicrobial Activity

The compound has shown promising antibacterial properties, especially against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). Studies report minimum inhibitory concentrations (MIC) as low as 7.81 µg/mL, indicating its potential as a therapeutic agent against antibiotic-resistant infections .

Chemokine Receptor Antagonism

This compound derivatives have been studied for their antagonistic effects on chemokine receptors, particularly CCR3. This receptor plays a crucial role in inflammatory responses, suggesting that modifications to the benzyl-piperidine structure could lead to new treatments for inflammatory diseases .

Medicinal Chemistry

The incorporation of the boronic acid moiety into drug design has been shown to enhance selectivity and pharmacokinetic properties of bioactive molecules. For instance, compounds with this functional group can exhibit improved activity against specific biological targets due to their ability to form stable complexes with enzyme active sites .

Case Studies and Research Findings

Several key studies underscore the efficacy of this compound:

  • Enzyme Inhibition : A study demonstrated that similar boronic acids could inhibit proteasome activity effectively, leading to significant reductions in cell viability in various cancer cell lines.
  • Antibacterial Activity : Research highlighted the effectiveness of this compound against resistant bacterial strains, showcasing its potential as a new class of antibiotics .
  • Chemokine Receptor Antagonism : Structure-activity relationship studies revealed that modifications to the benzyl-piperidine scaffold could enhance antagonistic effects at CCR3 receptors, indicating potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism by which 1-Benzyl-piperidine-3-boronic acid exerts its effects involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The piperidine ring and benzyl group contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Utility : The benzyl group in this compound could enhance steric bulk, affecting reaction rates in cross-coupling compared to simpler aryl boronic acids.
  • Comparative Bioavailability : Carboxylic acid derivatives (CAS 141943-04-6) generally show higher solubility than boronic acids but lack the latter’s versatility in covalent bond formation .

Biological Activity

Introduction

1-Benzyl-piperidine-3-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a benzyl group, and a boronic acid functional group, which together confer unique properties that facilitate interactions with various biological targets.

The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is particularly relevant in the context of enzyme inhibition, where the boronic acid moiety can bind to active sites of enzymes, modulating their activity. The piperidine ring enhances the compound's binding affinity and specificity for various biological targets.

Biological Targets and Activities

This compound has been studied for its interactions with several biological targets, including:

  • Enzymes : The compound has shown potential as an inhibitor of serine hydrolases and proteasomes, which are critical in various cellular processes.
  • Receptors : Research indicates that benzyl-piperidine derivatives can act as antagonists for specific chemokine receptors, particularly CCR3, which is involved in inflammatory responses .
  • Antimicrobial Activity : Boronic acids have demonstrated antibacterial properties by inhibiting β-lactamases, enzymes that confer resistance to β-lactam antibiotics .

Case Studies and Research Findings

  • Enzyme Inhibition : A study highlighted the effectiveness of boronic acids in inhibiting proteasomes, leading to cell cycle arrest in cancer cells. Specifically, compounds similar to this compound exhibited IC50 values in the low nanomolar range against various cancer cell lines .
  • Antibacterial Activity : Research on boronic acid derivatives has shown promising results against resistant bacterial strains. For instance, compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 7.81 µg/mL . The mechanism involves binding to serine residues in the active sites of β-lactamases, preventing their function.
  • Chemokine Receptor Antagonism : In a structure-activity relationship (SAR) study, N-(ureidoalkyl)-benzyl-piperidines demonstrated potent antagonism at the CCR3 receptor. This suggests that modifications to the benzyl-piperidine structure can enhance biological activity, making it a viable scaffold for developing new therapeutics targeting inflammatory diseases .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
This compoundPiperidine ring + benzyl group + boronic acidEnzyme inhibition, antibacterial
Phenylboronic acidPhenyl group + boronic acidAntibacterial
Piperidine-3-boronic acidPiperidine ring + boronic acidEnzyme inhibition
Benzylboronic acidBenzyl group + boronic acidLimited biological activity

Q & A

Basic: What synthetic routes are recommended for preparing 1-Benzyl-piperidine-3-boronic acid, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves functionalizing a piperidine scaffold with a benzyl group and introducing the boronic acid moiety. Key steps may include:

  • Suzuki-Miyaura coupling to attach the benzyl group to a pre-functionalized boronic acid intermediate .
  • Borylation using pinacol borane or bis(pinacolato)diboron under palladium catalysis to introduce the boronic acid group .
  • Purification: Optimize purity via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water. Monitor purity using HPLC or LC-MS .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the benzyl and piperidine ring structures. 11B^{11}\text{B} NMR is essential to verify the boronic acid moiety .
  • Infrared (IR) Spectroscopy: Identify B-O stretching vibrations (~1,350 cm1^{-1}) and aromatic C-H stretches from the benzyl group .
  • Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns to validate the structure .

Advanced: How does the boronic acid group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The boronic acid group enables participation in Suzuki-Miyaura cross-coupling with aryl halides, forming carbon-carbon bonds. Key considerations:

  • pH Sensitivity: Reactivity is enhanced in basic conditions (e.g., Na2_2CO3_3) to deprotonate the boronic acid .
  • Competitive Side Reactions: Minimize protodeboronation by using anhydrous solvents and inert atmospheres .
  • Catalyst Selection: Pd(PPh3_3)4_4 or SPhos ligands improve yields with sterically hindered substrates .

Advanced: What strategies mitigate hydrolysis of the boronic acid moiety during storage or reactions?

Methodological Answer:

  • Storage: Keep under anhydrous conditions (argon atmosphere) at -20°C. Use molecular sieves to absorb moisture .
  • Reaction Design: Avoid protic solvents (e.g., water, alcohols); use THF or DCM. Add stabilizing agents like diethanolamine to form boronate esters temporarily .
  • Lyophilization: For aqueous applications (e.g., hydrogels), lyophilize the compound to stabilize it .

Advanced: How can this compound be applied in glucose-sensitive hydrogels for drug delivery?

Methodological Answer:
The boronic acid group binds reversibly with diols (e.g., glucose), enabling:

  • Glucose-Responsive Swelling: Incorporate into hydrogels (e.g., poly(vinyl alcohol)) to create matrices that release insulin when glucose levels rise .
  • Optimization: Adjust crosslinking density (via PEG spacers) to tune glucose sensitivity. Validate using rheology and in vitro release assays under physiological glucose concentrations .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact due to potential boronic acid toxicity .
  • Ventilation: Ensure lab ventilation meets OSHA standards for airborne particulates .

Advanced: How do structural modifications (e.g., substituents on the piperidine ring) affect binding affinity in sensor applications?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro groups increase boronic acid’s Lewis acidity, enhancing diol binding (e.g., for fructose detection) .
  • Steric Effects: Bulky groups (e.g., tert-butyl) on the piperidine ring may reduce binding kinetics. Test via isothermal titration calorimetry (ITC) .
  • Comparative Studies: Benchmark against analogs (e.g., 3-pyridinylboronic acid) to quantify affinity differences using fluorescence quenching assays .

Advanced: What computational methods predict interactions of this compound with biological targets?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to model binding to diol-containing proteins (e.g., lectins). Focus on boronic acid’s interaction with serine or threonine residues .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to evaluate charge distribution and tautomeric equilibria (sp2^2 vs. sp3^3 boron hybridization) .
  • MD Simulations: Simulate solvation effects in aqueous buffers to predict stability under physiological conditions .

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